molecular formula C17H25N3O2 B6088281 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine

5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine

Cat. No. B6088281
M. Wt: 303.4 g/mol
InChI Key: YCFNKFYXFNBWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains.

Mechanism of Action

5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine acts as a positive allosteric modulator of the α7 nAChR subtype, which is a ligand-gated ion channel that is widely expressed in the central nervous system. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine enhances the receptor's activity by increasing its sensitivity to acetylcholine, resulting in increased calcium influx and neurotransmitter release. This mechanism of action has been shown to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Biochemical and Physiological Effects
5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has been shown to have several biochemical and physiological effects, primarily due to its interaction with the α7 nAChR subtype. These effects include increased calcium influx, enhanced neurotransmitter release, and improved cognitive function. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine is its high affinity and selectivity for the α7 nAChR subtype, making it an ideal tool for studying the receptor's function and pharmacology. However, one of the limitations of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine is its potential toxicity, which can affect the reliability of experimental results.

Future Directions

There are several future directions for 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine research, primarily focused on its potential therapeutic applications in various neurological disorders. One of the significant areas of research is the development of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine-based drugs for the treatment of Alzheimer's disease, schizophrenia, and depression. Additionally, further studies are needed to understand the long-term effects of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine and its potential toxicity in vivo.
Conclusion
In conclusion, 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine have been discussed in this paper. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has shown promise as a tool for studying the α7 nAChR subtype and has potential therapeutic applications in various neurological disorders. However, further research is needed to understand its long-term effects and potential toxicity.

Synthesis Methods

The synthesis of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine involves the reaction of 2-(1-pyrrolidinyl)pyridine with 3-(methoxymethyl)piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine in its pure form.

Scientific Research Applications

5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has been extensively studied for its potential applications in various scientific research domains. One of the significant applications of 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine is in the field of neuroscience, where it is used as a ligand to study the α7 nicotinic acetylcholine receptor (nAChR) subtype. 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine has been shown to have high affinity and selectivity for the α7 nAChR subtype, making it an ideal tool for studying the receptor's function and pharmacology.

properties

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-13-14-5-4-10-20(12-14)17(21)15-6-7-16(18-11-15)19-8-2-3-9-19/h6-7,11,14H,2-5,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFNKFYXFNBWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)C2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(Methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.